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Introduction: Isomaltitol, a disaccharide sugar alcohol, is an increasingly popular

pharmaceutical excipient in the development of solid oral dosage forms, particularly tablets.

Derived from sucrose, it is a mixture of two diastereomers: 1-O-α-D-glucopyranosyl-D-mannitol

dihydrate (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[1][2] Its unique

physicochemical properties, including low hygroscopicity, good flowability, and direct

compressibility, make it a versatile choice for various tableting applications, including direct

compression, chewable tablets, and orally disintegrating tablets (ODTs).[1][3][4] This document

provides a comprehensive overview of isomaltitol's applications in tablet formulation, complete

with experimental protocols and key performance data.

Key Advantages of Isomaltitol in Tablet Formulation
Isomaltitol offers several distinct advantages that address common challenges in tablet

manufacturing:

Excellent Stability: Due to its stable glycosidic bonds, isomaltitol is resistant to chemical

degradation, contributing to the overall stability of the final product. Its low hygroscopicity

ensures that tablets remain physically stable even when stored in humid conditions.
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Patient-Friendly: Isomaltitol has a sugar-like taste and a pleasant mouthfeel without a

significant cooling effect, which can improve patient compliance, especially in pediatric and

geriatric populations. It is also non-cariogenic and has a low glycemic index, making it

suitable for a wider range of patients.

Manufacturing Efficiency: Isomaltitol's excellent flowability and compressibility make it ideal

for direct compression, a cost-effective and time-saving manufacturing process that involves

fewer steps than wet granulation.

Versatility in Formulations: It is a multifunctional excipient that can act as a filler, binder, and

taste-masking agent. Different grades of isomaltitol are available, offering a range of

solubilities and compaction properties to suit various applications, from conventional tablets

to fast-dissolving formulations.
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Caption: Logical relationship of isomaltitol's core advantages.

Physicochemical Properties and Performance Data
The selection of an appropriate excipient is critical for successful tablet formulation. The tables

below summarize the key properties of isomaltitol and its performance in various tablet

formulations.

Table 1: Physicochemical Properties of Isomaltitol
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Property Value/Description Reference

Composition

Mixture of 1-O-α-D-

glucopyranosyl-D-mannitol

dihydrate (GPM) and 6-O-α-D-

glucopyranosyl-D-sorbitol

(GPS)

Hygroscopicity Low

Solubility

Varies by grade; galenIQ™

721 is more soluble than

galenIQ™ 720. Solubility of

isomalt is approximately 25%

(w/w).

Flowability Excellent

Compressibility

Good, suitable for direct

compression. Exhibits plastic

behavior.

Taste

Sugar-like sweetness (45-70%

of sucrose), pleasant

mouthfeel, no significant

cooling effect.

Table 2: Performance of Isomaltitol in Tablet Formulations
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Formulation
Parameter

Active
Pharmaceutical
Ingredient (API)

Key Findings Reference

Direct Compression Paracetamol

Acceptable tablets

produced with up to

30% drug load.

Tensile strength

decreased and

disintegration time

increased with higher

drug concentration.

Orally Disintegrating

Tablets (ODTs)
Placebo

Tablets with isomalt

(galenIQ™ 721) and

3% crospovidone

achieved

disintegration times of

less than 20 seconds.

Chewable Tablets
Liquid APIs (Linseed

Oil, Simethicone)

Isomalt successfully

carried 7% w/w of

liquid APIs, producing

tablets with excellent

hardness and

pharmacopoeial

compliance for mass

uniformity and

friability.

Orodispersible Mini-

Tablets (ODMTs)

Hydrochlorothiazide,

Enalapril Maleate

Feasible to produce

2mm ODMTs with

disintegration times

meeting Ph. Eur.

(<180s) and FDA

(<30s) requirements.

Lubricant Sensitivity Placebo The presence of

lubricants

(magnesium stearate,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sodium stearyl

fumarate) did not

decrease tablet

strength.

Experimental Protocols
The following protocols outline standard procedures for the formulation and evaluation of

tablets containing isomaltitol.

Start: API and
Excipient Selection

1. Blending
(API, Isomaltitol, Lubricant, etc.)

Formulation

2. Direct Compression
(Rotary Tablet Press)

3. Tablet Evaluation

QC

Hardness Testing Friability Testing Disintegration Testing Dissolution Testing

End: Final Formulation
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Caption: Experimental workflow for tablet formulation and evaluation.

Direct Compression Tablet Formulation
This protocol describes a typical direct compression process.

Materials:

Active Pharmaceutical Ingredient (API)

Isomaltitol (e.g., galenIQ™ 720 or 721)

Lubricant (e.g., Magnesium Stearate, 0.5-1.0% w/w)

Glidant (e.g., Colloidal Silicon Dioxide, ~0.5% w/w, if needed to improve flow)

Disintegrant (e.g., Crospovidone, 2-3% w/w for ODTs)

Equipment:

Blender (e.g., V-blender, high-shear mixer-granulator)

Rotary Tablet Press with appropriate tooling

Procedure:

Milling and Sieving: Individually mill and/or sieve the API and excipients to achieve a uniform

particle size distribution.

Blending: a. Place the API and isomaltitol in the blender and mix for a predetermined time

(e.g., 10-15 minutes) to ensure homogeneity. b. If using a glidant, add it to the blend and mix

for an additional 3-5 minutes. c. Add the lubricant and blend for a final, shorter period (e.g.,

2-3 minutes) to avoid over-lubrication.

Tableting: a. Transfer the final blend to the hopper of the rotary tablet press. b. Set the

desired tablet weight, compression force, and press speed. For example, a target hardness
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of 60-110 N can be a starting point. c. Begin the compression run, collecting tablets for in-

process quality control checks.

Tablet Evaluation Protocols
These are standard quality control tests performed on manufactured tablets.

A. Hardness (Crushing Strength) Test

Objective: To determine the force required to break a tablet in a diametrical compression

test.

Apparatus: Tablet hardness tester.

Procedure:

Place a single tablet on its edge between the two jaws of the tester.

Start the instrument to apply a compressive force.

Record the force (in Newtons or kiloponds) at which the tablet breaks.

Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the average

and standard deviation.

B. Friability Test

Objective: To assess the ability of uncoated tablets to withstand abrasion during packaging,

handling, and shipping.

Apparatus: Friability tester (Roche Friabilator).

Procedure:

Take a sample of tablets (usually a number that weighs close to 6.5g) and record their

initial total weight (W_initial).

Place the tablets in the friabilator drum.
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Rotate the drum at 25 rpm for 4 minutes (100 rotations).

Remove the tablets, carefully de-dust them, and record their final weight (W_final).

Calculate the percentage friability: [(W_initial - W_final) / W_initial] * 100. A value of less

than 1% is generally considered acceptable.

C. Disintegration Test

Objective: To measure the time it takes for a tablet to break up into smaller particles under

specified conditions.

Apparatus: Disintegration tester with discs, maintained at 37 ± 2 °C.

Procedure:

Place one tablet in each of the six tubes of the basket-rack assembly.

Place a disc on top of each tablet (if required by the monograph).

Immerse the basket in the specified fluid (e.g., water, simulated gastric fluid) at 37 °C and

start the apparatus.

Record the time at which all six tablets have completely disintegrated (i.e., no solid residue

remains on the screen, or only a soft mass with no palpable core).

D. Dissolution Test

Objective: To measure the rate and extent of drug release from the tablet into a liquid

medium over time.

Apparatus: Dissolution testing apparatus (e.g., USP Apparatus 1 - Basket, or USP Apparatus

2 - Paddle).

Procedure:

Prepare the dissolution medium (e.g., phosphate buffer pH 6.8) and bring it to 37 ± 0.5 °C.
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Place one tablet in each dissolution vessel.

Begin the test at a specified rotation speed (e.g., 50 or 75 rpm).

At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of

the dissolution medium.

Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis

spectrophotometry or HPLC).

Plot the percentage of drug released versus time to obtain a dissolution profile.

Conclusion
Isomaltitol is a highly functional and versatile excipient that offers significant benefits in the

formulation of a wide range of tablets. Its excellent physicochemical properties facilitate

efficient manufacturing through direct compression and contribute to a stable, patient-friendly

final product. By leveraging the data and protocols presented in this note, researchers and drug

developers can effectively utilize isomaltitol to create robust and high-quality tablet

formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1672253#isomaltitol-as-a-pharmaceutical-excipient-
in-tablet-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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